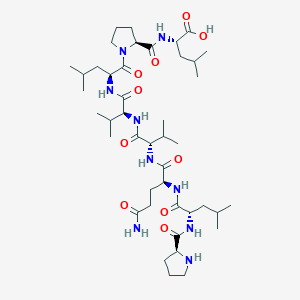
L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine is a peptide compound composed of eight amino acids: proline, leucine, glutamine, valine, valine, leucine, proline, and leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Modifying specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Often achieved using reagents like hydrogen peroxide or performic acid.
Reduction: Commonly involves reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield the constituent amino acids, while oxidation and reduction will modify specific residues within the peptide.
Scientific Research Applications
L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine has several scientific research applications:
Chemistry: Studied for its structural properties and interactions with other molecules.
Biology: Investigated for its role in cellular processes and potential as a bioactive peptide.
Medicine: Explored for therapeutic applications, such as antimicrobial or anticancer activities.
Industry: Used in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact mechanism depends on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leu-L-Pro): A cyclic dipeptide with antimicrobial properties.
L-Alanyl-L-glutamine: A dipeptide used in cell culture media and nutritional supplements.
Uniqueness
L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
Properties
CAS No. |
918528-89-9 |
|---|---|
Molecular Formula |
C43H75N9O10 |
Molecular Weight |
878.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H75N9O10/c1-22(2)19-29(47-36(54)27-13-11-17-45-27)38(56)46-28(15-16-33(44)53)37(55)50-35(26(9)10)41(59)51-34(25(7)8)40(58)48-30(20-23(3)4)42(60)52-18-12-14-32(52)39(57)49-31(43(61)62)21-24(5)6/h22-32,34-35,45H,11-21H2,1-10H3,(H2,44,53)(H,46,56)(H,47,54)(H,48,58)(H,49,57)(H,50,55)(H,51,59)(H,61,62)/t27-,28-,29-,30-,31-,32-,34-,35-/m0/s1 |
InChI Key |
JKQIYBLAPLPDSA-LFIACBMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B12612416.png)
methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone](/img/structure/B12612429.png)
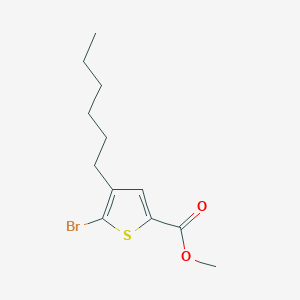
![Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate](/img/structure/B12612443.png)

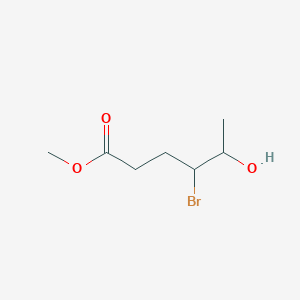
![3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole](/img/structure/B12612475.png)
phosphane](/img/structure/B12612479.png)
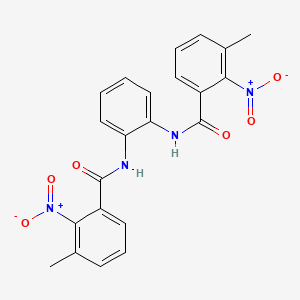
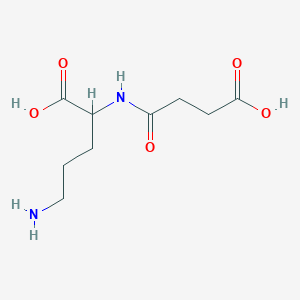


![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)
![2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol](/img/structure/B12612505.png)
